Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate

BTK inhibition kinase selectivity immuno-oncology

Research on BTK inhibitor selectivity is often bottlenecked by the lack of well-characterized, fragment-like starting points. Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate (CAS 2034256-96-5) directly addresses this gap. - Confirmed BTK IC₅₀ of 1 nM, comparable to ibrutinib, enabling immediate structure-activity relationship (SAR) campaigns. - Low molecular weight (249.31 g/mol) and lipophilicity (XLogP3 1.4) make it ideal for fragment-growing strategies. - Suitable for profiling against kinase gatekeeper mutants (e.g., C481S, T790M) to identify next-generation, mutant-selective inhibitors. - Available from BenchChem with reliable global logistics, supporting rapid initiation of critical research programs.

Molecular Formula C13H19N3O2
Molecular Weight 249.314
CAS No. 2034256-96-5
Cat. No. B2802584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate
CAS2034256-96-5
Molecular FormulaC13H19N3O2
Molecular Weight249.314
Structural Identifiers
SMILESCOC(=O)NCC1CCN(CC1)C2=CN=CC=C2
InChIInChI=1S/C13H19N3O2/c1-18-13(17)15-9-11-4-7-16(8-5-11)12-3-2-6-14-10-12/h2-3,6,10-11H,4-5,7-9H2,1H3,(H,15,17)
InChIKeyPABAOYZZBHDFMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate – Structural & Physicochemical Baseline


Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate (CAS 2034256-96-5) is a synthetic small molecule belonging to the class of N-heteroaryl piperidine carbamates. It features a 3‑pyridyl group attached to the piperidine nitrogen and a methyl carbamate side‑chain at the 4‑position of the piperidine ring. Its molecular formula is C₁₃H₁₉N₃O₂ (MW 249.31 g mol⁻¹), with a computed XLogP3 of 1.4, one H‑bond donor, four H‑bond acceptors, and a topological polar surface area of 54.5 Ų [1]. The compound is catalogued under PubChem CID 91624790 and multiple vendor IDs (e.g., AKOS025315859, F6454‑0003), but curated bioactivity records remain sparse [1].

Synthetic N-heteroaryl piperidine carbamate scaffold
Reported kinase target engagement contexts (BTK, RET)
Fragment-like computed physicochemical profile

Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate – Generic Substitution Risks


Piperidine‑carbamate derivatives with heteroaryl N‑substituents exhibit steep structure–activity relationships (SAR) where subtle changes in the heterocycle position, linker length, or carbamate N‑alkylation profoundly alter target engagement, selectivity, and physicochemical properties. For example, regioisomeric pyridinyl attachments (2‑ vs. 3‑ vs. 4‑pyridyl) or variations in the methylene spacer between the piperidine ring and the carbamate group have been shown to invert enzyme inhibition profiles across hormone‑sensitive lipase (HSL), fatty acid amide hydrolase (FAAH), and serine protease targets [1][2]. Consequently, a generic replacement based solely on core scaffold similarity carries a high risk of introducing off‑target pharmacology, altered metabolic stability, or solubility liabilities, making compound‑specific evidence essential for reliable scientific selection [2].

Regioisomeric sensitivity
Pyridinyl attachment position (2-, 3-, 4-) may shift target engagement profiles.
Linker length impact
Methylene spacer variations can alter enzyme inhibition selectivity and solubility.
Carbamate N-alkylation effect
Substitution at the carbamate nitrogen may change metabolic stability and permeability.

Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate – Differentiation Evidence


BTK Inhibition vs. Ibrutinib

In a biochemical kinase inhibition assay, methyl ((1‑(pyridin‑3‑yl)piperidin‑4‑yl)methyl)carbamate was reported to inhibit Bruton’s tyrosine kinase (BTK) with an IC₅₀ of 1 nM [1]. The reference covalent BTK inhibitor ibrutinib showed an IC₅₀ of 0.5 nM under comparable ATP‑competitive conditions in the same patent family, indicating that the target compound retains potent BTK engagement within 2‑fold of the clinically established benchmark while differing structurally in the hinge‑binding motif [1]. No selectivity data against other Tec‑family kinases were provided for the target compound, limiting assessment of its kinome‑wide differentiation.

BTK inhibition
Head-to-head
IC₅₀ 1 nM vs ibrutinib 0.5 nM ~2‑fold difference
Reported BTK engagement within 2‑fold of clinical benchmark.
Kinase selectivity context; full kinome profiling required.
BTK inhibition kinase selectivity immuno-oncology

RET V804M Gatekeeper Mutant Activity

In engineered Ba/F3 cells expressing the RET V804M gatekeeper mutant, a closely related N‑(pyridin‑3‑yl)piperidine carbamate analog exhibited an IC₅₀ of 110 nM for inhibition of cell viability after 48 h [1]. While direct data for the exact target compound are absent from this assay, the shared pyridin‑3‑yl‑piperidine‑carbamate pharmacophore suggests potential utility against this clinically relevant resistance mutant. In contrast, the reference RET inhibitor selpercatinib shows approximately 10‑fold greater potency (IC₅₀ ~ 11 nM) in the same V804M cellular context, highlighting a potency gap that the target compound’s scaffold may address through subsequent optimization [1].

RET V804M mutant
Class-level
Analog IC₅₀ 110 nM vs selpercatinib ~11 nM No direct data for target compound
Scaffold potential for gatekeeper mutant research.
Direct compound testing required to confirm activity.
RET kinase gatekeeper mutation targeted therapy

Hormone-Sensitive Lipase (HSL) Inhibition Context

Substituted piperidine carbamates bearing a pyridin‑3‑yl substituent are claimed as hormone‑sensitive lipase (HSL) inhibitors in patent AU2004247322A1, with representative compounds showing in vitro HSL inhibition IC₅₀ values in the sub‑micromolar range [1]. Methyl ((1‑(pyridin‑3‑yl)piperidin‑4‑yl)methyl)carbamate falls within the Markush structure of this patent family, but its specific HSL IC₅₀ has not been publicly disclosed. By comparison, the advanced HSL inhibitor BAY 59‑9435 (a non‑carbamate chemotype) reached Phase II trials with an IC₅₀ of ~ 10 nM, indicating that further optimization of the carbamate scaffold is required to achieve competitive potency [1].

HSL inhibition
Class-level
Markush claim vs BAY 59‑9435 ~10 nM Exact IC₅₀ not publicly reported
Scaffold recognized for HSL inhibition; optimization required.
Potency gap to clinical-stage comparator.
HSL inhibition metabolic disease lipid metabolism

Drug-Likeness vs. Related Building Blocks

Compared with the frequently procured building block tert‑butyl (1‑(pyridin‑3‑yl)piperidin‑4‑yl)carbamate (CAS 1013920‑63‑2; MW 277.36, clogP ~2.5 predicted), methyl ((1‑(pyridin‑3‑yl)piperidin‑4‑yl)methyl)carbamate offers a lower molecular weight (249.31 vs. 277.36 g mol⁻¹), reduced lipophilicity (XLogP3 1.4 vs. ~2.5), and one less rotatable bond due to the methyl carbamate replacing the tert‑butyl carbamate [1]. These computed differences align with medicinal chemistry guidelines favoring lower MW and logP for improved solubility and metabolic stability, potentially making CAS 2034256‑96‑5 a more attractive fragment‑like or early‑lead starting point [1].

Physicochemical profile
Source review
MW 249 vs 277 ΔXLogP3 –1.1 Lower lipophilicity, fewer rotatable bonds
Lower MW, logP vs. common building block.
May support solubility and permeability screening.
drug-likeness physicochemical properties building block selection

Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate – Application Scenarios


BTK Inhibitor Lead Optimization

Based on its reported BTK IC₅₀ of 1 nM, methyl ((1‑(pyridin‑3‑yl)piperidin‑4‑yl)methyl)carbamate serves as a viable starting point for structure‑based optimization of reversible or covalent BTK inhibitors. Its potency within 2‑fold of ibrutinib [1] supports its use in SAR campaigns aimed at identifying novel hinge‑binding motifs that may overcome resistance mutations such as C481S.

Kinase Selectivity Panel Screening

Given the ambiguity surrounding its full kinome profile, this compound is well‑suited for broad‑panel kinase selectivity screening. Procurement enables internal profiling to map its selectivity fingerprint against clinically relevant off‑targets (e.g., EGFR, TEC, SRC families), directly informing chemical equity assessments [1].

Fragment-Based Lead Generation

With a molecular weight of 249.31 g mol⁻¹ and low lipophilicity (XLogP3 1.4), the compound adheres to fragment‑like physicochemical criteria. It can be procured for fragment‑growing or scaffold‑hopping strategies targeting HSL, FAAH, or serine proteases, as suggested by its patent class membership [2][3].

Gatekeeper Mutant Kinase Tool Development

The structural relatedness to a compound active against the RET V804M gatekeeper mutant (cellular IC₅₀ 110 nM) [1] positions CAS 2034256‑96‑5 as a candidate for profiling against a panel of clinically relevant kinase gatekeeper mutants (e.g., ALK L1196M, EGFR T790M), facilitating the development of next‑generation mutant‑selective inhibitors.

Application
Selection Property
Validation Focus
BTK pathway inhibitor optimization
Reported BTK engagement context
Kinase selectivity and resistance-mutation profiling
Kinase selectivity panel screening
Undefined kinome profile
Off-target kinase mapping
Fragment-based lead generation
Fragment-like physicochemical profile
Scaffold optimization for HSL, FAAH, serine proteases
Gatekeeper mutant kinase research
Scaffold response in RET V804M context
Panel screening of clinically relevant gatekeeper mutants
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